N-[2-methoxy-4-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]pentanamide
Overview
Description
N-[2-methoxy-4-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]pentanamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.16166284 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticonvulsant and Neuroprotective Applications
Research on related compounds, such as N-(substituted benzothiazol-2-yl)amides, has demonstrated potential anticonvulsant and neuroprotective effects. These studies suggest that derivatives of the compound may be effective in managing seizures and protecting neural tissue, potentially offering new avenues for the treatment of neurological disorders (M. Hassan, S. Khan, M. Amir, 2012).
Anthelmintic Properties
Compounds with a similar structure, such as N-(4-methoxyphenyl)pentanamide, have been investigated for their anthelmintic properties against parasitic worms like Toxocara canis. This research indicates that structural derivatives could serve as a basis for developing new treatments for parasitic infections, highlighting the compound's potential in contributing to the discovery of novel anthelmintic agents (Taís C. Silva et al., 2022).
Synthesis and Chemical Transformation
Studies have also focused on the synthesis and chemical transformation of related compounds, providing valuable insights into their chemical properties and potential applications in medicinal chemistry. For instance, the synthesis of N-substituted benzyl amides and exploration of their potential pharmacological activities suggest the chemical versatility and potential utility of compounds within this class in drug development (Liu Yue-ji, 2015).
Serotonin Uptake Site Radioligand
Research on analogs, such as fluvoxamine derivatives labeled with carbon-11, aims to develop radioligands for non-invasive assessment of serotonin uptake sites in the human brain. This underscores the compound's potential relevance in neuroscientific research and its application in positron emission tomography (PET) imaging studies to understand serotonin dynamics in various psychiatric and neurological conditions (M. Matarrese et al., 1997).
Properties
IUPAC Name |
N-[2-methoxy-4-[(2-phenylacetyl)carbamothioylamino]phenyl]pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-3-4-10-19(25)23-17-12-11-16(14-18(17)27-2)22-21(28)24-20(26)13-15-8-6-5-7-9-15/h5-9,11-12,14H,3-4,10,13H2,1-2H3,(H,23,25)(H2,22,24,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAWYYCZIUGSLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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